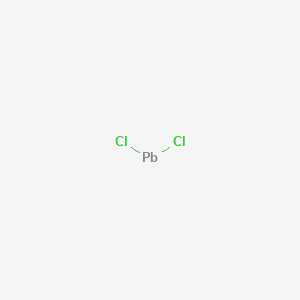
Lead chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead chloride (PbCl2) is a chemical compound that is composed of lead and chlorine atoms. It is a white crystalline solid with a melting point of 645 °C and a boiling point of 1,927 °C. This compound is commonly used in a variety of applications, such as in the production of lead compounds, and as a reagent for the synthesis of other compounds. It is also used in the manufacture of lead-acid batteries, in the production of paints, pigments, and dyes, and in the production of lead salts.
Scientific Research Applications
1. Waste Thermal Treatment
Lead chloride plays a significant role in the transformation of lead into volatile compounds during waste thermal treatment. Research by Wang et al. (2016) indicates that sodium chloride (NaCl) reacts with lead oxide (PbO) to produce PbCl2, aiding in lead volatilization and control of its migration and pollution during this process (Wang et al., 2016).
2. Adsorption for Lead Removal
This compound is instrumental in developing adsorbents for lead ion removal from water. Şölener et al. (2008) conducted research on clay-based composites for adsorbing lead(II) ions, demonstrating their efficacy in treating water contaminated with lead (Şölener et al., 2008).
3. Electrokinetic Soil Remediation
In a study by Zhang et al. (2018), the use of sodium chloride in combination with citric acid significantly improved the removal efficiency of lead and cadmium from contaminated soil through electrokinetic remediation (Zhang et al., 2018).
4. Potentiometric Lead Detection
Golcs et al. (2018) developed a method for detecting lead(II) ions in water using a polyvinyl chloride (PVC)-based ion-selective membrane electrode. This technique offers a quick and selective approach to analyzing lead in aqueous environments (Golcs et al., 2018).
5. Historical Makeup Analysis
Tapsoba et al. (2010) revealed that ancient Egyptians used lead-based compounds like this compound in makeup, which surprisingly had some biomedical properties beneficial for treating eye illnesses and skin ailments (Tapsoba et al., 2010).
6. Crystal Growth and Emission Properties
Research by Nitsch et al. (1995) on ternary alkali lead chlorides highlights their significance in studying the emission mechanism of divalent lead emission centers, with implications for materials science (Nitsch et al., 1995).
Mechanism of Action
Target of Action
Lead chloride (PbCl2) is an inorganic compound that primarily targets the nervous system . It has been found to interact with Acyl-CoA-binding protein , which plays a crucial role in the metabolism of fatty acids within cells .
Mode of Action
This compound is essentially ionic in nature . In solid PbCl2, each lead ion is coordinated by nine chloride ions . When dissolved in water, it disrupts the ionic lattice and hydrates the lead(II) and chloride ions to give Pb2+(aq) and Cl-(aq) . This interaction with its targets results in changes at the molecular level, affecting various physiological processes.
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to promote oxidative stress and the methylation of DNA repair genes in human lymphoblastoid TK6 cells . This suggests that this compound can interfere with the normal functioning of DNA repair mechanisms, potentially leading to genetic damage.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Lead is absorbed into the body primarily through ingestion and inhalation . Once absorbed, it is distributed to various tissues, with the highest concentrations typically found in the bones . The metabolism of lead involves its interaction with various biochemical pathways, as mentioned above. Lead is primarily excreted through the kidneys .
Result of Action
The primary result of this compound’s action is neurotoxicity . It can cause damage to the nervous system, leading to various neurological disorders. Additionally, this compound can also cause damage to other organ systems, including the cardiovascular and renal systems .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other pollutants can affect the growth of bacteria that play a role in the bioremediation of lead . Additionally, the pH of the environment can influence the solubility of this compound, thereby affecting its bioavailability .
Safety and Hazards
Future Directions
Lead Chloride has been used in various studies and applications. For instance, it has been filled in single-walled carbon nanotubes for potential applications in nanoelectronics, sensors, catalysis, biomedicine, electrochemical energy storage, solar cells, and light emission . Another study has suggested that lead-free europium and ytterbium perovskites could be viable options for device operation at higher temperatures .
Biochemical Analysis
Biochemical Properties
Lead Chloride interacts with various enzymes, proteins, and other biomolecules. Bacteria tune their response at the molecular level by expressing specific genes and proteins to combat lead toxicity .
Cellular Effects
This compound has a profound effect on various types of cells and cellular processes. It impacts mitogen-dependent activation by increasing the secretion of the proinflammatory cytokines IL-6 and TNF-α and of the chemokines IL-8 and MIP1-α . It also affects the nervous system, the negative regulation of transcription, and the induction of apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The recorded changes in gene expression affect major cellular functions, including metallothionein expression, and the expression of cellular metabolic enzymes and protein kinase activity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .
properties
IUPAC Name |
lead(2+);dichloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Pb/h2*1H;/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSZZLVAJGOAAY-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Pb+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2Pb |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does lead chloride impact living organisms?
A1: this compound exerts its toxicity by interfering with various biological processes. For instance, it disrupts calcium homeostasis in rat brains, potentially by modulating the inositol polyphosphate second-messenger system. [] It also damages human erythrocyte membranes, leading to increased permeability, potassium ion efflux, and morphological alterations. [] In mice, this compound exposure negatively affects testicular weight, seminiferous tubular diameter, and sperm counts, highlighting its potential impact on male fertility. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula for this compound is PbCl2. It has a molecular weight of 278.10 g/mol.
Q3: Are there any unique structural features of this compound crystals?
A4: Yes, (C9NH20)7(PbCl4)Pb3Cl11 is a single crystalline assembly where this compound exists as both tetrahedral (PbCl42-) and trimer clusters (Pb3Cl115-). These clusters co-crystallize with organic cations (C9NH20+), creating a periodic zero-dimensional structure. This unique arrangement contributes to its blue light emission properties. []
Q4: Can this compound be used in high-temperature applications?
A5: this compound's suitability for high-temperature applications depends on the specific conditions and materials involved. Research suggests that alumina ceramics exhibit promising resistance to the corrosive effects of molten this compound, making them potentially suitable for use in high-temperature environments where this compound is present. []
Q5: How does the presence of other ions affect this compound stability?
A6: The stability and solubility of this compound are influenced by the presence of other ions in solution. For instance, in potassium nitrate solutions, the solubility and activity coefficients of this compound change with varying concentrations of potassium nitrate, particularly at elevated temperatures like boiling point. [] This highlights the importance of considering the solution composition when working with this compound.
Q6: Can this compound act as a catalyst in chemical reactions?
A7: Yes, this compound can act as a catalyst under specific conditions. For example, in the dissolution of uranium dioxide (UO2) within a molten this compound system, the addition of copper chloride (CuCl) significantly accelerates the dissolution process. [] The rate of UO2 dissolution is directly proportional to the CuCl concentration, indicating its catalytic role in this reaction. []
Q7: Are there in vitro assays to assess this compound toxicity?
A9: Yes, several in vitro assays can evaluate this compound's cytotoxic and genotoxic effects. These include trypan blue staining, acridine orange/ethidium bromide staining, MTT assay, neutral red uptake assay, and the comet assay, each providing insights into different aspects of cell viability and DNA damage. []
Q8: How do different lead compounds rank in terms of their toxicity?
A10: Studies comparing the toxicity of lead compounds to Daphnia carinata show that the toxicity order at the same lead concentration is: lead nitrate > lead acetate > this compound. [] This difference in toxicity is attributed to the varying solubility and bioavailability of lead influenced by the accompanying anions. []
Q9: What methods exist for recovering lead from waste containing this compound?
A13: Several methods are being explored for recovering lead from waste containing this compound. One promising approach involves a hydrometallurgical process. This involves leaching the this compound from the waste using a solution of alkali chloride and/or alkaline earth metal chloride. Following leaching, the lead is separated and recovered. This method is considered efficient and environmentally friendly compared to traditional high-temperature smelting processes. [] Another method focuses on direct low-temperature smelting of solid this compound using a combination of flux and a reducing agent. This process converts this compound into metallic lead with high recovery rates. []
Q10: What analytical techniques are commonly used to study this compound?
A14: Researchers employ various techniques to analyze and characterize this compound, including X-ray powder diffraction (XRPD) to study its crystal structure and phase transformations, [] electron diffraction to determine short-range order and distinguish between crystalline and amorphous phases, [] and UV-Vis spectroscopy to monitor crystallization processes. []
Q11: Does the study of this compound extend beyond chemistry and materials science?
A16: Yes, research on this compound has implications across various disciplines. For example, in art conservation, understanding the formation and properties of this compound compounds is crucial for preserving cultural heritage objects. The presence of this compound salts like cotunnite (PbCl2) and challacolloite (KPb2Cl5) in paint layers can indicate past alteration processes or environmental exposure, guiding conservation efforts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

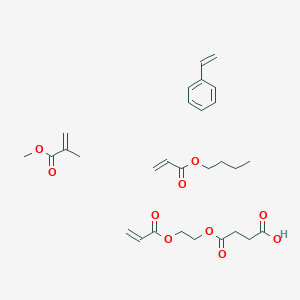
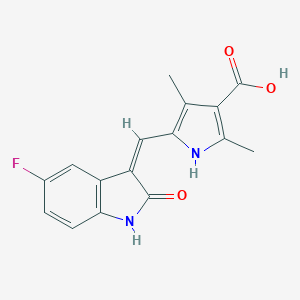
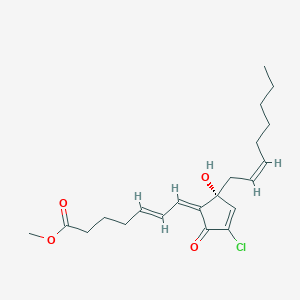
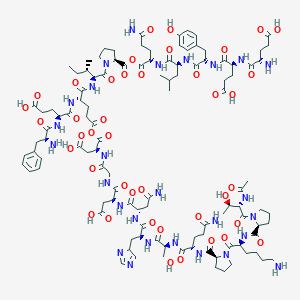
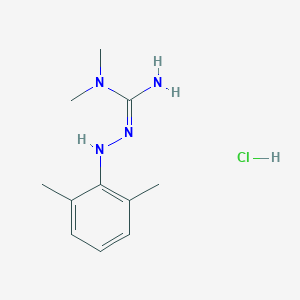
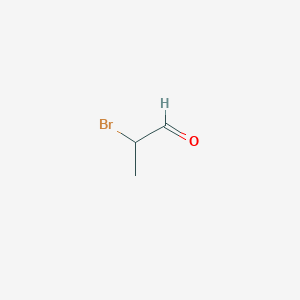
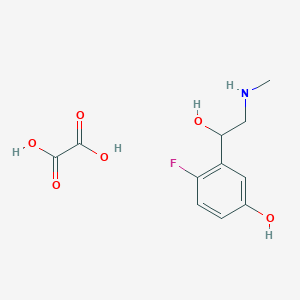
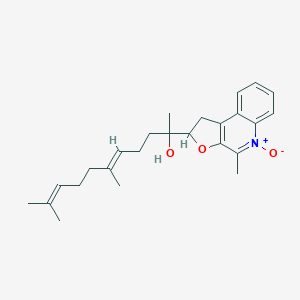
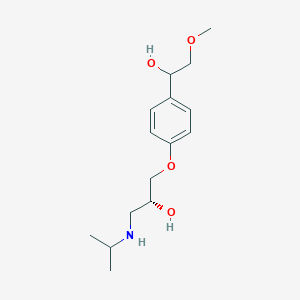
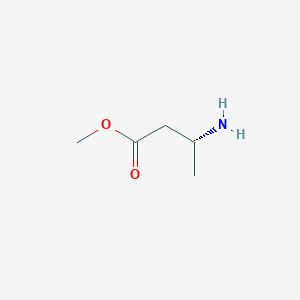
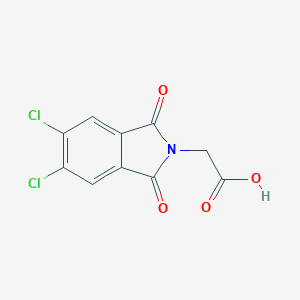
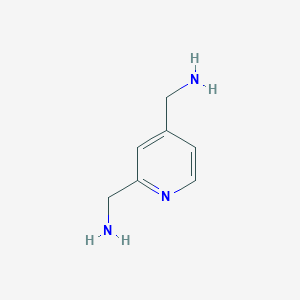
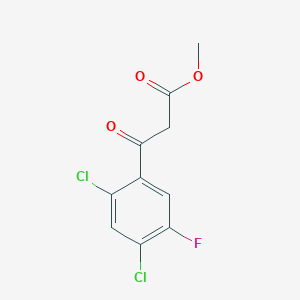
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)